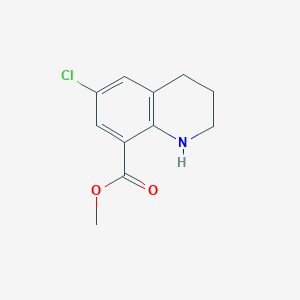

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate is an organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chloro substituent and a carboxylate ester group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-chloro-1,2,3,4-tetrahydroquinoline.

Esterification: The carboxylate group is introduced through an esterification reaction using methanol and a suitable acid catalyst.

Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Esterification: Using large reactors and continuous flow systems to optimize the yield and purity of the product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The compound can be reduced to form the corresponding tetrahydroquinoline derivative.

Oxidation Reactions: Oxidation can lead to the formation of quinoline derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted tetrahydroquinoline derivatives can be obtained.

Reduction Products: The corresponding tetrahydroquinoline derivative.

Oxidation Products: Quinoline derivatives with different functional groups.

Scientific Research Applications

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and carboxylate groups play a crucial role in its reactivity and biological activity. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate can be compared with other similar compounds, such as:

Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Lacks the chloro substituent, resulting in different reactivity and biological activity.

6-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the carboxylate ester group, affecting its solubility and chemical properties.

8-Chloro-1,2,3,4-tetrahydroquinoline: Similar structure but with the chloro group at a different position, leading to different chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄ClN₁O₂

- Molecular Weight : Approximately 211.67 g/mol

- Structural Features : The compound features a chloro substituent and a carboxylate group, which enhance its interaction with biological targets and stability compared to other compounds in the tetrahydroquinoline class.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antibacterial and Antiviral Properties

Studies have shown that this compound possesses significant antibacterial and antiviral properties. The presence of the chloro group enhances its binding affinity to specific enzymes and receptors, potentially leading to the inhibition of critical biological pathways involved in infections.

Anticancer Potential

The compound has been evaluated for its antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : Human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780).

- Mechanism : It is suggested that this compound induces oxidative stress in cancer cells, making them more susceptible to treatment by increasing reactive oxygen species (ROS) levels .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The chloro substituent enhances the compound's ability to interact with enzymes involved in metabolic pathways.

- Induction of Oxidative Stress : By increasing ROS levels, it selectively targets cancer cells that are already under oxidative stress due to their metabolic dysfunctions .

- Receptor Binding : The structural configuration allows it to act as a ligand for specific receptors, potentially disrupting normal cellular functions.

Comparative Analysis with Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| This compound | 0.92 | Methyl ester form; alters solubility and reactivity |

| 5-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | 0.92 | Chloro group at position 5 |

| 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | 0.90 | Chloro group at position 7 |

| 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | 0.89 | Lacks chloro substitution |

| Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate | - | Contains fluorine; different biological activity |

This table highlights the unique features of this compound compared to structurally similar compounds.

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

- In Vitro Studies : Research has demonstrated its effectiveness against multiple cancer cell lines with IC50 values indicating significant cytotoxicity.

- Animal Models : Preliminary studies suggest potential applications in treating inflammation and chronic pain due to its anti-inflammatory properties .

Properties

Molecular Formula |

C11H12ClNO2 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate |

InChI |

InChI=1S/C11H12ClNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h5-6,13H,2-4H2,1H3 |

InChI Key |

NNZLTSYZMPDDLR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NCCC2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.